tert-Butyl 5-methoxypyridin-3-ylcarbamate
Overview
Description
The compound tert-Butyl 5-methoxypyridin-3-ylcarbamate is a chemical entity that appears to be related to a variety of tert-butyl carbamate derivatives, which are of interest in organic synthesis and pharmaceutical research. These derivatives are often used as intermediates in the synthesis of biologically active compounds or as protected forms of amines and other functional groups .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate from commercially available starting materials through acylation, nucleophilic substitution, and reduction, with an optimized total yield of 81% . These methods demonstrate the versatility and accessibility of tert-butyl carbamate derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives has been characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . Density functional theory (DFT) analyses have also been used to optimize molecular structures and compare them with experimental data .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in various chemical reactions. For instance, they can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Singlet oxygen reactions with tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid can yield 5-substituted pyrroles, which are precursors to biologically significant compounds like prodigiosin . Additionally, the C-H amination reaction catalyzed by dirhodium(II) can be used to prepare optically active monoprotected amino alcohols from tert-butyl carbamate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting reactivity and solubility. Intramolecular hydrogen bonds can stabilize certain conformations and influence the compound's physical state and intermolecular interactions . The thermal properties, as well as the vibrational modes of these compounds, can be studied using spectroscopic methods such as FTIR, NMR, and MS . These analyses provide insights into the stability and reactivity of tert-butyl carbamate derivatives, which are important for their practical applications in synthesis and drug development.
Scientific Research Applications
Synthesis and Chemical Reactions
Preparation and Diels-Alder Reaction : tert-Butyl 5-methoxypyridin-3-ylcarbamate is used in chemical synthesis, such as the preparation and Diels-Alder reaction of 2-amido substituted furan. This application is vital in organic chemistry for synthesizing complex molecules (Padwa, Brodney, & Lynch, 2003).
Singlet Oxygen Reactions : This compound participates in singlet oxygen reactions, useful in synthesizing pyrrole precursors for compounds like prodigiosin (Wasserman et al., 2004).
Synthesis of Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), highlighting its role in pharmaceutical chemistry (Zhao et al., 2017).
Application in Medicinal Chemistry
Development of Inhibitors : It is used in developing inhibitors, like the 5-lipoxygenase-activating protein leukotriene synthesis inhibitor, indicating its application in drug discovery and development (Hutchinson et al., 2009).
Role in Synthesis of Renin Inhibitors : The compound is used in the optimization of renin inhibitors, essential for treating diseases like hypertension (Tokuhara et al., 2018).
Advanced Material Applications
Dye-Sensitized Solar Cells : It's applied in the development of dye-sensitized solar cells, specifically in optimizing copper redox mediators. This application demonstrates its significance in renewable energy technologies (Ferdowsi et al., 2018).
Characterization Techniques : The compound is also essential in the study of characterization techniques, such as 2D Heteronuclear NMR experiments, contributing to advancements in analytical chemistry (Aouine et al., 2016).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(5-methoxypyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-9(15-4)7-12-6-8/h5-7H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSHCJZMKFNATD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CN=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465453 | |
Record name | tert-Butyl 5-methoxypyridin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-methoxypyridin-3-ylcarbamate | |
CAS RN |
342603-10-5 | |
Record name | 1,1-Dimethylethyl N-(5-methoxy-3-pyridinyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342603-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5-methoxypyridin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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